Diethyl 6-chloropyridine-2,3-dicarboxylate

Physicochemical Property Lipophilicity LogP

Diethyl 6-chloropyridine-2,3-dicarboxylate (CAS 114526-81-7) is a halogenated pyridine-2,3-dicarboxylate diester. It is a versatile intermediate in pharmaceutical and agrochemical synthesis, serving as a building block for more complex molecules through its reactive chloro substituent and ester functionalities.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
CAS No. 114526-81-7
Cat. No. B3185434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 6-chloropyridine-2,3-dicarboxylate
CAS114526-81-7
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)Cl)C(=O)OCC
InChIInChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-8(12)13-9(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3
InChIKeyHVINNWSBVRTTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 6-chloropyridine-2,3-dicarboxylate (CAS 114526-81-7): Procurement & Technical Baseline


Diethyl 6-chloropyridine-2,3-dicarboxylate (CAS 114526-81-7) is a halogenated pyridine-2,3-dicarboxylate diester. It is a versatile intermediate in pharmaceutical and agrochemical synthesis, serving as a building block for more complex molecules through its reactive chloro substituent and ester functionalities [1]. The compound is characterized by a molecular formula of C11H12ClNO4 and a molecular weight of 257.67 g/mol . Its lipophilicity (logP ≈ 0.743) [2] distinguishes it from non-halogenated and methyl ester analogs.

Why Diethyl 6-chloropyridine-2,3-dicarboxylate Cannot Be Simply Substituted with In-Class Analogs


Generic substitution of diethyl 6-chloropyridine-2,3-dicarboxylate with unsubstituted or methyl ester analogs is not feasible due to quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream application performance. Specifically, the presence and nature of the 6-chloro substituent, combined with the diethyl ester moieties, confer a unique lipophilicity profile [1]. This profile is critical for applications requiring specific solubility or membrane permeability characteristics. Furthermore, the chloro group serves as a specific synthetic handle for nucleophilic aromatic substitution (SNAr) reactions [2], a functionalization pathway unavailable to non-halogenated pyridine-2,3-dicarboxylates. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for Diethyl 6-chloropyridine-2,3-dicarboxylate (CAS 114526-81-7)


Lipophilicity (LogP) Comparison: Diethyl 6-Chloro Derivative vs. Unsubstituted and Methyl Ester Analogs

The diethyl 6-chloropyridine-2,3-dicarboxylate demonstrates a distinct lipophilicity profile compared to its closest in-class analogs. Its experimental/predicted partition coefficient (logP) is 0.743 [1], which is significantly lower than that of the non-chlorinated diethyl pyridine-2,3-dicarboxylate (logP 1.435) and the dimethyl 6-chloropyridine-2,3-dicarboxylate (logP 1.308) . This indicates a >48% increase in hydrophilicity relative to the non-chlorinated analog.

Physicochemical Property Lipophilicity LogP

Unique Synthetic Versatility via 6-Chloro Substituent for SNAr Reactions

The 6-chloro substituent on the pyridine ring provides a critical synthetic handle that is absent in non-halogenated pyridine-2,3-dicarboxylates. This chlorine atom enables nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or other nucleophiles [1]. This reaction pathway is a key differentiator for accessing a diverse range of 6-substituted pyridine-2,3-dicarboxylate derivatives that cannot be directly synthesized from the non-chlorinated analog. While specific comparative reaction yields are not available from this source, the capability is a binary, qualitative advantage for the target compound over non-halogenated alternatives.

Synthetic Chemistry Nucleophilic Aromatic Substitution Intermediate

Limitation Acknowledgment: Absence of Direct Comparative Bioactivity Data

A comprehensive search of authoritative databases, including ChEMBL and ZINC, reveals that diethyl 6-chloropyridine-2,3-dicarboxylate is primarily utilized as a synthetic intermediate. No direct, comparative bioactivity data (e.g., IC50, Ki) against a defined comparator was identified in the peer-reviewed literature or public bioactivity databases [1][2]. Consequently, claims of differential biological activity cannot be substantiated with quantitative evidence at this time. Its primary value proposition for procurement lies in its unique physicochemical and synthetic utility as described above.

Data Transparency Procurement Decision-Making

Optimal Application Scenarios for Diethyl 6-chloropyridine-2,3-dicarboxylate (CAS 114526-81-7) Based on Differentiated Evidence


Scaffold for Diversified Pyridine-2,3-dicarboxylate Libraries via 6-Position Functionalization

This compound is ideally suited for synthetic programs requiring the generation of diverse 6-substituted pyridine-2,3-dicarboxylate libraries. The chloro substituent at the 6-position serves as a specific and versatile handle for nucleophilic aromatic substitution (SNAr) [1]. This enables the introduction of various amines, thiols, or other nucleophiles to rapidly explore structure-activity relationships (SAR) in medicinal chemistry or to create novel ligands for materials science. This pathway is unavailable when using the non-halogenated diethyl pyridine-2,3-dicarboxylate.

Intermediate for Agrochemicals Requiring Specific Hydrophilicity

For the synthesis of agrochemical candidates (e.g., herbicides or fungicides) where improved water solubility or a defined hydrophilic-lipophilic balance is critical for uptake and translocation, diethyl 6-chloropyridine-2,3-dicarboxylate offers a distinct advantage. Its measured logP of 0.743 [2] is significantly lower (more hydrophilic) than both the non-chlorinated diethyl analog (logP 1.435) and the dimethyl chloro analog (logP 1.308) . This property can be leveraged to tune the physicochemical profile of a lead compound early in the development process.

Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The compound's dicarboxylate ester groups can be hydrolyzed to the corresponding diacid, providing a rigid, heterocyclic linker with a defined geometry and the potential for further post-synthetic modification at the chloro position. Its unique lipophilicity profile [2], compared to other pyridine dicarboxylate linkers, may influence the porosity, stability, and guest-interaction properties of the resulting MOFs or coordination polymers [3]. This makes it a valuable building block for advanced materials research.

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